molecular formula C9H12O2 B13888454 2-Cyclopropyl-3-methoxycyclopent-2-en-1-one

2-Cyclopropyl-3-methoxycyclopent-2-en-1-one

Cat. No.: B13888454
M. Wt: 152.19 g/mol
InChI Key: PMCPAIAZZPPUHP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a cyclopentenone derivative, characterized by the presence of a cyclopropyl group and a methoxy group attached to the cyclopentene ring.

Preparation Methods

The synthesis of 2-Cyclopropyl-3-methoxycyclopent-2-en-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the desired purity and yield .

Chemical Reactions Analysis

2-Cyclopropyl-3-methoxycyclopent-2-en-1-one undergoes several types of chemical reactions typical of α-β unsaturated ketones. These reactions include:

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and various dienes. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopropyl-3-methoxycyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo nucleophilic addition reactions, which can modify the activity of enzymes and other proteins. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

2-Cyclopropyl-3-methoxycyclopent-2-en-1-one can be compared with other cyclopentenone derivatives such as:

The presence of the cyclopropyl and methoxy groups in this compound imparts unique chemical properties and reactivity, distinguishing it from these similar compounds.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-cyclopropyl-3-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C9H12O2/c1-11-8-5-4-7(10)9(8)6-2-3-6/h6H,2-5H2,1H3

InChI Key

PMCPAIAZZPPUHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)CC1)C2CC2

Origin of Product

United States

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